molecular formula C31H37N3O6S B3885601 N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide

N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide

Cat. No.: B3885601
M. Wt: 579.7 g/mol
InChI Key: XHWQZMMOCBYBMU-UHFFFAOYSA-N
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Description

N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho3,2-bbenzofuran-11-yl]-3-nitrobenzenesulfonamide is a complex organic compound that features a unique structure combining a naphthobenzofuran core with a morpholine ring and a nitrobenzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho3,2-bbenzofuran-11-yl]-3-nitrobenzenesulfonamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for photochemical reactions and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho3,2-bbenzofuran-11-yl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho3,2-bbenzofuran-11-yl]-3-nitrobenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors for specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho3,2-bbenzofuran-11-yl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho3,2-bbenzofuran-11-yl]-3-nitrobenzenesulfonamide is unique due to its combination of a naphthobenzofuran core with a morpholine ring and a nitrobenzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H37N3O6S/c1-4-30(2,3)22-12-13-31(33-14-16-39-17-15-33)26(19-22)28-27(40-31)18-21-8-5-6-11-25(21)29(28)32-41(37,38)24-10-7-9-23(20-24)34(35)36/h5-11,18,20,22,26,32H,4,12-17,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHWQZMMOCBYBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2(C(C1)C3=C(C4=CC=CC=C4C=C3O2)NS(=O)(=O)C5=CC=CC(=C5)[N+](=O)[O-])N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide
Reactant of Route 4
N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide
Reactant of Route 5
N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide
Reactant of Route 6
N-[2-(2-methylbutan-2-yl)-4a-morpholin-4-yl-2,3,4,11b-tetrahydro-1H-naphtho[3,2-b][1]benzofuran-11-yl]-3-nitrobenzenesulfonamide

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